3-Chloro-4-methyl-4H-1,2,4-triazole

Übersicht

Beschreibung

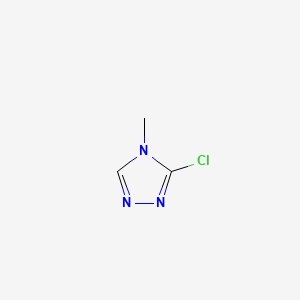

3-Chloro-4-methyl-4H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

Oxidation and Reduction Reactions

The triazole ring and methyl group participate in redox reactions:

Oxidation

- Reagents : KMnO₄ (acidic conditions), H₂O₂/Fe³⁺

- Products : Triazole N-oxide derivatives

- Notable Observation : Oxidation at the methyl group forms a carboxylic acid side product in <10% yield under harsh conditions .

Reduction

- Reagents : NaBH₄, LiAlH₄

- Products : Partially saturated triazoline intermediates

- Limitation : Over-reduction leads to ring-opening; controlled stoichiometry is critical.

Cycloaddition Reactions

The triazole ring participates in [3+2] and [4+2] cycloadditions:

Regioselectivity : Electron-deficient dienophiles favor cycloaddition at N1–C2 positions .

Thermal Rearrangements

Thermolysis studies reveal structural isomerization:

- Conditions : 180°C, solvent-free, 2 hr

- Product : 1-Methyl-3-chloro-1H-1,2,4-triazole

- Mechanism : Methyl group migrates from N4 to N1 via a six-membered transition state .

Condensation Reactions

The methyl group facilitates Mannich and Schiff base formation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Mannich Reaction | Formaldehyde, morpholine | 3-Chloro-4-(morpholinomethyl)-1,2,4-triazole | 65–72% |

| Schiff Base | Benzaldehyde, HCl catalyst | 3-Chloro-4-(benzylidene)-1,2,4-triazole | 58% |

Industrial-Scale Modifications

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of the compound 3-Chloro-4-methyl-4H-1,2,4-triazole:

General Information

this compound is a chemical compound with the molecular formula . It is also identified by the CAS number 56616-87-6 .

Safety and Hazards

The compound is classified with the following hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Applications of Triazoles

Triazoles, in general, are nitrogen-containing heterocycles that have gained attention for applications in various fields . These include:

- Medicinal chemistry and drug discovery

- Agrochemicals

- Material sciences

- Synthesis of drugs, dyes, and pharmaceuticals

- Corrosion inhibitors and stabilizers in polymers

- Ligands in coordination chemistry

- Development of materials with unique properties like conducting polymers and sensors

- Nonlinear optical (NLO) applications in biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences

1,2,4-triazoles have demonstrated biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities . They are also utilized to make pharmaceutical compounds . For example, 3-chloromethyl-1,2,4-triazolin-5-one is an intermediate in the manufacture of a pharmaceutical compound .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the target molecule. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .

Vergleich Mit ähnlichen Verbindungen

1,2,3-Triazole: Another member of the triazole family with different substitution patterns.

1,3-Imidazole: A five-membered ring with two nitrogen atoms, used in similar applications.

1,3-Thiazole: Contains sulfur and nitrogen in the ring, with diverse biological activities.

Uniqueness: 3-Chloro-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

3-Chloro-4-methyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties supported by various studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. Their derivatives have been shown to exhibit a wide range of biological activities including:

- Antibacterial

- Antifungal

- Antiviral

- Anticancer

- Anti-inflammatory

This broad spectrum of activity makes them valuable in medicinal chemistry and drug development.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Research indicates that compounds with the 1,2,4-triazole core can inhibit various bacterial strains effectively.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several 1,2,4-triazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the C-3 position of the triazole ring significantly influenced antibacterial potency. For instance:

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-Chloro-4-methyl-4H-triazole | E. coli | 5 | 14 |

| S. aureus | 8 | 16 | |

| B. subtilis | 12 | 18 |

Antifungal Activity

The antifungal properties of triazoles are well-documented. A study highlighted that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes.

Findings

3-Chloro-4-methyl derivatives were tested against various fungal strains:

- Exhibited potent activity against Candida albicans, with MIC values comparable to established antifungals like fluconazole .

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of 3-chloro-4-methyl derivatives. These compounds have been shown to modulate cytokine release in immune cells.

Study Insights

In vitro studies demonstrated that:

- Compounds significantly reduced TNF-α production in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of triazoles is an area of active research. Certain derivatives have been evaluated for their ability to inhibit tumor cell proliferation.

Research Results

Studies have shown that:

Eigenschaften

IUPAC Name |

3-chloro-4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-2-5-6-3(7)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTMKBRGFJVXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205185 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-87-6 | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.